molecular formula C19H19N3O2S B4730157 N-ethyl-2-(4-methoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

N-ethyl-2-(4-methoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B4730157
M. Wt: 353.4 g/mol
InChI Key: GIHDKMWGHUIRAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-(4-methoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, also known as EPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPTA is a thiadiazole derivative that has been synthesized and studied for its various biological activities.

Mechanism of Action

The mechanism of action of N-ethyl-2-(4-methoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways. Studies have shown that this compound inhibits the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of histone deacetylases, which play a critical role in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to exhibit antifungal activity against various fungal strains, including Candida albicans. Additionally, this compound has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-ethyl-2-(4-methoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, this compound has been shown to exhibit potent biological activity, making it a promising candidate for further research. However, this compound also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.

Future Directions

There are several future directions for research on N-ethyl-2-(4-methoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide. One potential area of research is the development of this compound-based anticancer drugs. Further studies are needed to determine the optimal dosage and delivery methods for this compound in order to maximize its therapeutic potential. Additionally, more research is needed to understand the mechanism of action of this compound and its potential toxicity and side effects. Finally, studies are needed to explore the potential use of this compound in the treatment of other diseases, such as fungal infections and inflammatory disorders.
In conclusion, this compound, or this compound, is a promising chemical compound with various biological activities. Its potential applications in anticancer, antifungal, and anti-inflammatory therapies make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action, toxicity, and potential side effects.

Scientific Research Applications

N-ethyl-2-(4-methoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its various biological activities, including its potential as an anticancer agent, antifungal agent, and anti-inflammatory agent. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to exhibit antifungal activity against various fungal strains, including Candida albicans. Additionally, this compound has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-ethyl-2-(4-methoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-3-22(17(23)13-14-9-11-16(24-2)12-10-14)19-21-20-18(25-19)15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHDKMWGHUIRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NN=C(S1)C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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